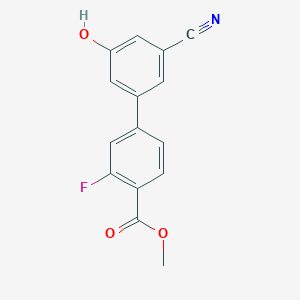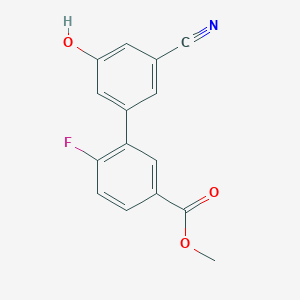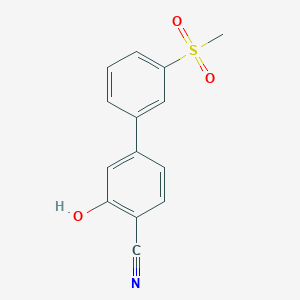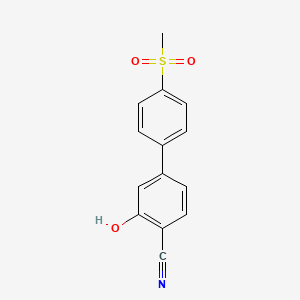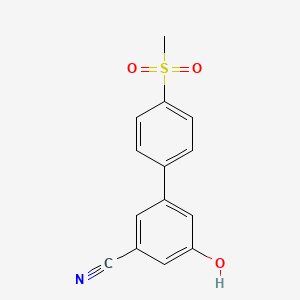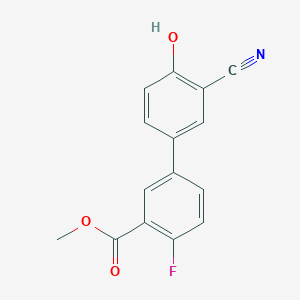
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (5-CEPC) is a phenolic compound that has been used in various scientific research applications. It is a versatile compound that can be used in a variety of experiments.
科学的研究の応用
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 1,3-diphenyl-2-propanone. It has also been used in the synthesis of other phenolic compounds, such as 4-chloro-2-ethoxyphenol. 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has also been used as a starting material in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in the synthesis of pharmaceuticals, including drugs for the treatment of cancer.
作用機序
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has antioxidant properties, which may explain its ability to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including those derived from breast, lung, and prostate cancer. It has also been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have anti-inflammatory and anti-allergic effects.
実験室実験の利点と制限
The use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is relatively stable and does not degrade quickly. However, there are some limitations to the use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
The future directions of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are numerous. It has potential applications in the synthesis of pharmaceuticals and other compounds. It also has potential applications in the treatment of various diseases, including cancer and bacterial infections. In addition, it has potential applications in the development of new chemical compounds and materials. Finally, it has potential applications in the development of new analytical techniques and methods.
合成法
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-ethoxyphenol with chloroform in the presence of an acid catalyst. This reaction produces 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% and 2-chloro-4-ethoxyphenol. The reaction is typically conducted at room temperature and is generally complete within a few hours. Other methods of synthesis have also been reported, including the reaction of 4-ethoxyphenol with cyanogen bromide in the presence of an acid catalyst, and the reaction of 4-ethoxyphenol with sodium cyanide in the presence of an acid catalyst.
特性
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMMGTYKNHUVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684950 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261918-45-9 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

